3-Methyl-2-nitropyridine
Overview
Description
3-Methyl-2-nitropyridine is a chemical compound with the molecular formula C6H6N2O2 . It is used as a starting reagent to synthesize 3-substituted-4 or 6-azaindoles, and is also used as a reagent to prepare 3-azaindolyl-4-arylmalemides, compounds that exhibit antiproliferative activity .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-nitropyridine consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 138.042927438 g/mol . The molecule has a topological polar surface area of 58.7 Ų .
Chemical Reactions Analysis
3-Methyl-2-nitropyridine is used as a starting reagent in the synthesis of 3-substituted-4 or 6-azaindoles . It is also used as a reagent to prepare 3-azaindolyl-4-arylmalemides . The specific chemical reactions involving 3-Methyl-2-nitropyridine are not detailed in the retrieved papers .
Physical And Chemical Properties Analysis
3-Methyl-2-nitropyridine has a molecular weight of 138.12 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule is not rotatable .
Scientific Research Applications
Synthesis of 2-Methyl-3-nitropyridines and 2-Styryl-3-nitropyridines
One of the most important and flexible tools for nitroarenes functionalization is nucleophilic aromatic substitution (S N Ar). This reaction generally requires a number of conjugated electron-withdrawing groups and S N Ar of non-activated nitro groups is rather uncommon . 3-Methyl-2-nitropyridine can be used in the synthesis of several 2-methyl-3-nitropyridines and their reactions with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions .
Reactions with Thiolate-Anions
Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . Ortho-selectivity was improved by electron-rich substituents on double bound and bulky aryl-thiolates .
Fluorescent Properties
Some 2-styrylpyridines also showed remarkable fluorescent properties . This makes 3-Methyl-2-nitropyridine a valuable compound in the field of fluorescence research.
Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate . This shows the potential of 3-Methyl-2-nitropyridine in the synthesis of fluorinated organic compounds, which are widely used in the synthesis of pharmaceuticals and agrochemicals .
Intermediate in Organic Synthesis
3-Methyl-2-nitropyridine is used as an intermediate in organic synthesis . This means it can be used in the production of a wide range of other chemical compounds.
Used in Medicine
3-Methyl-2-nitropyridine is used in medicine . While the specific applications are not detailed in the source, this suggests that the compound has potential therapeutic uses or roles in the production of pharmaceuticals.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-methyl-2-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
For instance, the migration of the nitro group could potentially disrupt normal cellular functions, leading to various downstream effects .
Result of Action
Given the compound’s unique mode of action, it can be inferred that it may lead to a variety of cellular responses, potentially disrupting normal cellular functions .
Action Environment
The action, efficacy, and stability of 3-Methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the compound’s activity could be influenced by the presence of certain solvents or other chemical agents in its environment.
Safety and Hazards
3-Methyl-2-nitropyridine is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
One of the retrieved papers mentions that some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, showed remarkable fluorescent properties . This suggests potential future directions in the exploration of the fluorescent properties of these compounds for various applications.
properties
IUPAC Name |
3-methyl-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSGPKSSZLCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340357 | |
Record name | 3-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-nitropyridine | |
CAS RN |
18368-73-5 | |
Record name | 3-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in using [18F]fluoride for nucleophilic aromatic substitution reactions on compounds like 3-methyl-2-nitropyridine?
A1: The paper focuses on incorporating [18F]fluoride into substituted 2-nitropyridines, a class of compounds with potential applications in medicinal chemistry. [18F]Fluoride is a radioisotope widely used in Positron Emission Tomography (PET) imaging due to its favorable properties, including a relatively short half-life and ability to be detected non-invasively. Successfully incorporating [18F]fluoride into molecules like 3-methyl-2-nitropyridine could lead to the development of novel PET tracers for studying biological processes and disease states. []
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